molecular formula C13H17NO3 B13494577 Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B13494577
M. Wt: 235.28 g/mol
InChI Key: CGLBOSVYQUTAAY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its benzyl and hydroxyethyl substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c15-7-6-12-8-14(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

CGLBOSVYQUTAAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CCO

Origin of Product

United States

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